Lipophilicity Advantage: Quantified logP Comparison of 4-Bromo vs. Parent Indazole for Compound Library Design
For procurement decisions involving building block selection for medicinal chemistry, the calculated lipophilicity of the target compound provides a clear advantage. The consensus Log P (cLogP) value for 4-Bromo-1,5-dimethyl-1H-indazole is 2.5 . This represents a significant increase in lipophilicity compared to the parent, unsubstituted 1H-indazole, which has a measured Log P of 1.77 [1]. This quantified increase of approximately 0.73 log units can be critical for improving membrane permeability and target engagement in early-stage drug discovery.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | 2.5 (Consensus Log P) |
| Comparator Or Baseline | 1H-indazole: 1.77 (Experimental Log P) |
| Quantified Difference | +0.73 log units |
| Conditions | In silico prediction (Consensus of multiple algorithms) vs. experimental determination |
Why This Matters
This quantifiable difference allows researchers to select a building block with a predictable and desired lipophilicity profile, which is a key parameter for optimizing a compound's drug-like properties (e.g., absorption, distribution).
- [1] PubChem. (n.d.). 1H-Indazole (Compound Summary). View Source
